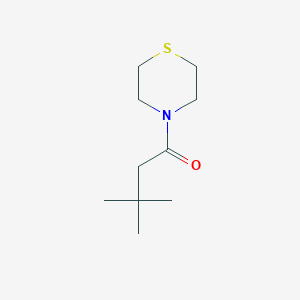

![molecular formula C12H17F3N4 B6508852 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2034354-22-6](/img/structure/B6508852.png)

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 284.79 and its IUPAC name is 4-(4-isopropylpiperazin-1-yl)benzoic acid hydrochloride .

Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The exact synthesis process for “2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine” is not available in the retrieved information.Molecular Structure Analysis

The InChI code for “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is 1S/C14H20N2O2.ClH/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,17,18);1H . This gives us some insight into the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” is a powder at room temperature . The exact physical and chemical properties of “2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine” are not available in the retrieved information.Scientific Research Applications

Anti-Tubercular Activity

2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine: and its derivatives have shown promise as anti-tubercular agents. In a study by Srinivasarao et al., novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds hold promise for further development due to their efficacy and non-toxicity to human cells.

Antifungal Properties

The compound’s structure suggests potential antifungal activity. While specific studies on this compound are scarce, related pyrimidine derivatives have demonstrated antifungal effects. For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized and evaluated as antifungal agents . Further investigations could explore the antifungal potential of our compound.

Mechanism of Action

Target of Action

The primary target of 2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is the α2-adrenergic receptor , where it acts as an antagonist . This receptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

As an antagonist of the α2-adrenergic receptor, this compound binds to the receptor and blocks its activation by endogenous catecholamines . This blockade can lead to increased firing of the post-synaptic neuron and release of norepinephrine, which can result in various physiological effects.

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor (GPCR) family, and its activation typically leads to a decrease in cyclic AMP levels via the inhibition of adenylate cyclase. By acting as an antagonist, this compound can prevent the decrease in cyclic AMP, potentially leading to effects such as increased heart rate and blood pressure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to the α2-adrenergic receptor .

Safety and Hazards

The compound “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4/c1-9(2)18-5-7-19(8-6-18)11-16-4-3-10(17-11)12(13,14)15/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBXKDXMCOBPMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B6508779.png)

![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)

![N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508802.png)

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile](/img/structure/B6508804.png)

![5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6508823.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6508827.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B6508834.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B6508837.png)

![2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6508843.png)